1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-
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Overview
Description
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenediamine core substituted with a chloro-nitrobenzo(b)thienyl group and diethylamine groups. Its molecular formula is C16H14ClN3O2S, and it has a molecular weight of 347.825 g/mol .
Preparation Methods
The synthesis of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves several steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 5-chloro-2-nitrobenzo(b)thiophene.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Major Products: The major products formed from these reactions include various substituted benzenediamines and benzo(b)thiophenes.
Scientific Research Applications
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can be compared with other similar compounds:
Similar Compounds: Compounds like 1,4-benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- and 1,4-benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl- share structural similarities.
Properties
CAS No. |
149338-24-9 |
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Molecular Formula |
C18H18ClN3O2S |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-4-N,4-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-21(4-2)14-8-6-13(7-9-14)20-17-15-11-12(19)5-10-16(15)25-18(17)22(23)24/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
KVVFJDIBNWAMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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